molecular formula C9H17NO3 B13289917 Methyl 2-(4-amino-3-methyloxan-4-yl)acetate

Methyl 2-(4-amino-3-methyloxan-4-yl)acetate

Cat. No.: B13289917
M. Wt: 187.24 g/mol
InChI Key: WOZMAHHAZLHROJ-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3-methyloxan-4-yl)acetate is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-3-methyloxan-4-yl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted esterification, which is more efficient than conventional methods. This process uses acetic acid and methanol with sulfuric acid as a catalyst in a batch reactor. The optimal conditions include a microwave power of around 577.47 W, a methanol to acetic acid ratio of 1.19:1, a catalyst concentration of 4.08%, and an esterification time of approximately 24.45 minutes .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-3-methyloxan-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogens like chlorine (Cl2) and bromine (Br2) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 2-(4-amino-3-methyloxan-4-yl)acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-3-methyloxan-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(4-amino-3-methyloxan-4-yl)acetate: C9H17NO3

    Methyl 2-(4-amino-3-methyloxan-4-yl)propanoate: C10H19NO3

    Methyl 2-(4-amino-3-methyloxan-4-yl)butanoate: C11H21NO3

Uniqueness

This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research applications, particularly in organic synthesis and analytical chemistry .

Properties

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

methyl 2-(4-amino-3-methyloxan-4-yl)acetate

InChI

InChI=1S/C9H17NO3/c1-7-6-13-4-3-9(7,10)5-8(11)12-2/h7H,3-6,10H2,1-2H3

InChI Key

WOZMAHHAZLHROJ-UHFFFAOYSA-N

Canonical SMILES

CC1COCCC1(CC(=O)OC)N

Origin of Product

United States

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